molecular formula C7H3F3INO3 B3110590 1-Iodo-3-nitro-2-(trifluoromethoxy)benzene CAS No. 1803738-58-0

1-Iodo-3-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B3110590
CAS No.: 1803738-58-0
M. Wt: 333 g/mol
InChI Key: NPPVBKGKYRVVGE-UHFFFAOYSA-N
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Description

1-Iodo-3-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3INO3 It is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-3-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 1-Iodo-2-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-nitro-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed, though care must be taken due to the potential for over-oxidation.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 1-Iodo-3-amino-2-(trifluoromethoxy)benzene.

    Oxidation: Products can vary, but over-oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Iodo-3-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Iodo-3-nitro-2-(trifluoromethoxy)benzene depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene
  • 1-Iodo-4-nitro-2-(trifluoromethoxy)benzene
  • 1-Iodo-3-nitro-4-(trifluoromethoxy)benzene

Uniqueness

1-Iodo-3-nitro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the nitro and trifluoromethoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

1-iodo-3-nitro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-4(11)2-1-3-5(6)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVBKGKYRVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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